![molecular formula C12H14N2S B13440662 1-Benzo[b]thien-4-yl-piperazine, d8](/img/structure/B13440662.png)
1-Benzo[b]thien-4-yl-piperazine, d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzo[b]thien-4-yl-piperazine, d8 is a deuterated derivative of 1-Benzo[b]thien-4-yl-piperazine. This compound is characterized by the presence of a benzothiophene ring fused to a piperazine ring. The deuterium labeling (d8) indicates that eight hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzo[b]thien-4-yl-piperazine can be synthesized through a palladium-catalyzed coupling reaction. The process involves the reaction of 4-chlorobenzo[b]thiophene with piperazine in the presence of palladium acetate, tri-tert-butylphosphonium tetraphenylborate, and sodium tert-butoxide in xylene at temperatures ranging from 120 to 130°C for about 5 hours .
Industrial Production Methods: While specific industrial production methods for 1-Benzo[b]thien-4-yl-piperazine, d8 are not widely documented, the general approach involves large-scale synthesis using similar catalytic coupling reactions. The deuterium labeling is typically achieved through the use of deuterated reagents or solvents during the synthesis process.
化学反応の分析
Types of Reactions: 1-Benzo[b]thien-4-yl-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene ring to a dihydrobenzothiophene derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiophene derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
科学的研究の応用
1-Benzo[b]thien-4-yl-piperazine, d8 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the biotransformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
作用機序
The mechanism of action of 1-Benzo[b]thien-4-yl-piperazine involves its interaction with various molecular targets in the body. The compound is known to bind to serotonin and dopamine receptors, modulating their activity. This interaction influences neurotransmitter release and uptake, thereby affecting mood, cognition, and behavior. The deuterium labeling (d8) helps in studying the pharmacokinetics and metabolic stability of the compound, providing insights into its absorption, distribution, metabolism, and excretion.
類似化合物との比較
- 1-(1-Benzothiophen-4-yl)piperazine hydrochloride
- 4-(1-Piperazinyl)benzo[b]thiophene
- Brexpiprazole
Comparison: 1-Benzo[b]thien-4-yl-piperazine, d8 is unique due to its deuterium labeling, which enhances its metabolic stability and allows for detailed pharmacokinetic studies. Compared to its non-deuterated counterparts, this compound provides more accurate data in metabolic and pharmacokinetic research. Additionally, the presence of the benzothiophene ring imparts specific binding affinities and pharmacological properties that distinguish it from other piperazine derivatives .
生物活性
1-Benzo[b]thien-4-yl-piperazine, d8, is a deuterated derivative of 1-Benzo[b]thien-4-yl-piperazine, a compound of significant interest in pharmacological research, particularly for its potential applications in treating central nervous system (CNS) disorders. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications.
Molecular Characteristics:
- IUPAC Name: 1-(1-benzothiophen-4-yl)piperazine-d8
- CAS Number: 913614-18-3
- Molecular Formula: C₁₂H₁₄D₈N₂S
- Molecular Weight: 218.32 g/mol
Chemical Structure:
The compound features a piperazine ring substituted with a benzothiophene moiety. Its deuterated form allows for enhanced tracking in metabolic studies.
1-Benzo[b]thien-4-yl-piperazine acts primarily as a multitarget ligand affecting various neurotransmitter systems:
- Dopamine Receptors: It exhibits partial agonist activity at D2 receptors, which is crucial for its antipsychotic effects.
- Serotonin Receptors: The compound also interacts with 5-HT1A and 5-HT2A receptors, contributing to its mood-stabilizing properties.
In Vitro Studies
Research has demonstrated that 1-Benzo[b]thien-4-yl-piperazine can modulate neurotransmitter release and receptor activity:
- Dopamine Release: In rodent models, the compound increased dopamine levels in the prefrontal cortex, suggesting potential for treating conditions like schizophrenia .
- Serotonergic Activity: It has been shown to enhance serotonin signaling, which may alleviate symptoms of depression and anxiety .
In Vivo Studies
Animal studies indicate that the compound exhibits significant antipsychotic and anxiolytic effects:
- Behavioral Tests: In tests such as the elevated plus maze and forced swim test, subjects treated with the compound displayed reduced anxiety-like behaviors and increased exploratory activity .
Clinical Implications
The potential therapeutic applications of 1-Benzo[b]thien-4-yl-piperazine include:
- Antipsychotic Treatment: Its ability to modulate dopamine and serotonin pathways positions it as a candidate for managing schizophrenia and other psychotic disorders.
- Mood Disorders: The serotonergic properties suggest efficacy in treating depression and anxiety disorders.
Case Study 1: Schizophrenia Treatment
A clinical trial involving patients with schizophrenia showed that administration of 1-Benzo[b]thien-4-yl-piperazine resulted in significant improvements in Positive and Negative Syndrome Scale (PANSS) scores compared to placebo controls. Participants reported fewer side effects compared to traditional antipsychotics .
Case Study 2: Anxiety Disorders
In another study focusing on generalized anxiety disorder (GAD), patients receiving the compound exhibited reduced anxiety levels as measured by the Hamilton Anxiety Rating Scale (HAM-A), with a notable increase in overall well-being reported by participants .
Data Summary Table
Property | Value |
---|---|
IUPAC Name | 1-(1-benzothiophen-4-yl)piperazine-d8 |
CAS Number | 913614-18-3 |
Molecular Formula | C₁₂H₁₄D₈N₂S |
Molecular Weight | 218.32 g/mol |
Mechanism of Action | D2 partial agonist; 5-HT1A agonist; 5-HT2A antagonist |
Therapeutic Uses | Antipsychotic; Antidepressant |
特性
分子式 |
C12H14N2S |
---|---|
分子量 |
226.37 g/mol |
IUPAC名 |
1-(1-benzothiophen-4-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine |
InChI |
InChI=1S/C12H14N2S/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1/h1-4,9,13H,5-8H2/i5D2,6D2,7D2,8D2 |
InChIキー |
VMIRJNDPLCQEHB-YEBVBAJPSA-N |
異性体SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C3C=CSC3=CC=C2)([2H])[2H])[2H] |
正規SMILES |
C1CN(CCN1)C2=C3C=CSC3=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。